molecular formula C15H22N6O2S B2771018 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine CAS No. 2380083-52-1

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine

Cat. No.: B2771018
CAS No.: 2380083-52-1
M. Wt: 350.44
InChI Key: AMHIIBLBWKPKCW-UHFFFAOYSA-N
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Description

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that features a unique combination of a cyclopropylsulfonyl group, a piperidine ring, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then sulfonylated with cyclopropylsulfonyl chloride. The resulting intermediate is subsequently reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine base, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • 1,4-disubstituted piperidines

Uniqueness

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-6-21(7-5-11)24(22,23)12-2-3-12/h9-12H,2-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIIBLBWKPKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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